molecular formula C11H13N3O2S B11860535 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11860535
M. Wt: 251.31 g/mol
InChI Key: CYYUGCNYWRSJKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . The reaction conditions often involve refluxing in acetic acid to achieve high yields. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O2S/c1-13-8-3-5-17-9(8)10(15)14(11(13)16)7-2-4-12-6-7/h3,5,7,12H,2,4,6H2,1H3

InChI Key

CYYUGCNYWRSJKB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C3CCNC3)SC=C2

Origin of Product

United States

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